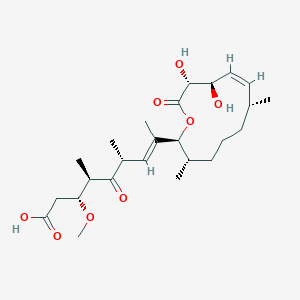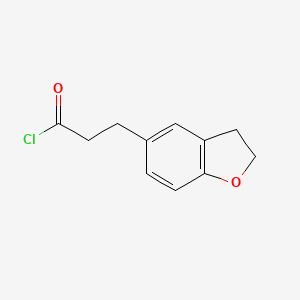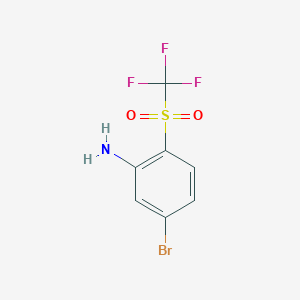
5-Bromo-2-(trifluoromethylsulphonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(trifluoromethylsulphonyl)aniline is a specialized fluorinated compound with the molecular formula C7H5BrF3NO2S and a molecular weight of 304.08 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethylsulphonyl group, and an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of 5-Bromo-2-(trifluoromethylsulphonyl)aniline may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and trifluoromethylsulphonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are often used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine or trifluoromethylsulphonyl groups.
Aplicaciones Científicas De Investigación
5-Bromo-2-(trifluoromethylsulphonyl)aniline has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it useful in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(trifluoromethylsulphonyl)aniline involves its interaction with molecular targets and pathways. The presence of the bromine and trifluoromethylsulphonyl groups allows the compound to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound valuable in research and development .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar in structure but lacks the sulphonyl group.
5-Bromo-2-iodo-(trifluoromethyl)benzene: Contains an iodine atom instead of the aniline moiety.
2,5-Dibromo-(trifluoromethyl)benzene: Contains two bromine atoms and a trifluoromethyl group.
Uniqueness
5-Bromo-2-(trifluoromethylsulphonyl)aniline is unique due to the combination of the bromine atom, trifluoromethylsulphonyl group, and aniline moiety. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C7H5BrF3NO2S |
|---|---|
Peso molecular |
304.09 g/mol |
Nombre IUPAC |
5-bromo-2-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(5(12)3-4)15(13,14)7(9,10)11/h1-3H,12H2 |
Clave InChI |
CPROTCDPQOHVGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)N)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)
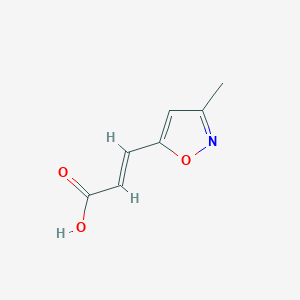
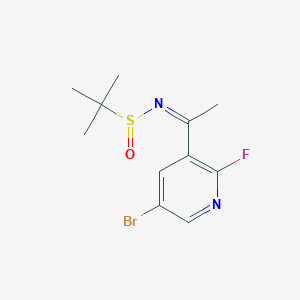
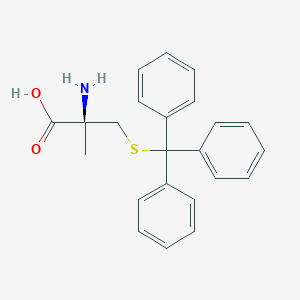
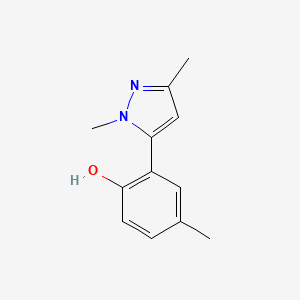
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
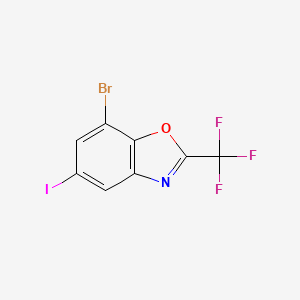
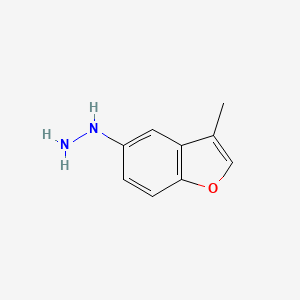
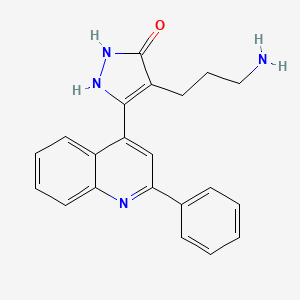
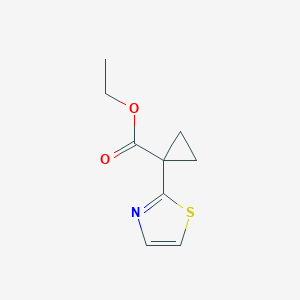

![1-[3-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12855397.png)
